![molecular formula C20H21N3O5S2 B2674250 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzenesulfonamide CAS No. 1007682-18-9](/img/structure/B2674250.png)
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzenesulfonamide
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Description
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H21N3O5S2 and its molecular weight is 447.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biomedical Applications
- A study by Küçükgüzel et al. (2013) discusses the synthesis of novel derivatives related to celecoxib, showing potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds demonstrated significant biological activity without causing tissue damage in liver, kidney, colon, and brain, compared to celecoxib, highlighting their therapeutic potential (Küçükgüzel et al., 2013).
Molecular Docking and Antitubercular Activity
- Research by Purushotham and Poojary (2018) on a similar compound, involving molecular docking against the enoyl reductase enzyme of Mycobacterium tuberculosis, provided insights into its inhibitory action as an antitubercular agent. This study supports the compound's potential role in tuberculosis treatment (Purushotham & Poojary, 2018).
Antipsychotic and Antimicrobial Properties
- Högberg et al. (1990) explored the synthesis of 5-substituted derivatives as potent inhibitors of dopamine D-2 receptors, indicating potential antipsychotic properties. This research underscores the versatility of sulfonamide derivatives in developing treatments for psychiatric disorders (Högberg et al., 1990).
- El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives demonstrating effective antimicrobial and antiproliferative activities. The incorporation of various biologically active moieties suggests their applicability in cancer therapy and infection control (El-Gilil, 2019).
Anticancer Activity
- A study by Pişkin et al. (2020) on new zinc phthalocyanine derivatives substituted with sulfonamide groups emphasized their photodynamic therapy applications for cancer treatment. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield highlight their potential as Type II photosensitizers (Pişkin et al., 2020).
COX-2 Inhibition and Anticancer Potential
- Research by Li et al. (2002) on JTE-522, a selective COX-2 inhibitor, revealed its ability to inhibit cell proliferation and induce apoptosis in human endometrial cancer cell lines, pointing to its therapeutic potential in cancer treatment (Li et al., 2002).
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-14-6-7-16(23-20(24)9-11-29(23,25)26)12-19(14)30(27,28)22-10-8-15-13-21-18-5-3-2-4-17(15)18/h2-7,12-13,21-22H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMJIKMJDCFSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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